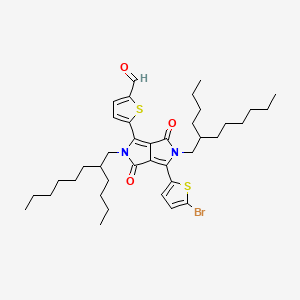

DPP48-CHO-Br

Description

DPP48-CHO-Br (CAS No. 1046861-20-4) is a brominated organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It features a phenyl ring substituted with bromine, chlorine, and a boronic acid group, contributing to its unique physicochemical and biological properties.

Properties

Molecular Formula |

C39H55BrN2O3S2 |

|---|---|

Molecular Weight |

743.9 g/mol |

IUPAC Name |

5-[4-(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]thiophene-2-carbaldehyde |

InChI |

InChI=1S/C39H55BrN2O3S2/c1-5-9-13-15-19-28(17-11-7-3)25-41-36(31-22-21-30(27-43)46-31)34-35(39(41)45)37(32-23-24-33(40)47-32)42(38(34)44)26-29(18-12-8-4)20-16-14-10-6-2/h21-24,27-29H,5-20,25-26H2,1-4H3 |

InChI Key |

XDZCNAIYROSNMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DPP48-CHO-Br involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistent product quality. The use of advanced equipment and automation can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

DPP48-CHO-Br undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

DPP48-CHO-Br has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is used in biochemical assays and as a probe for studying biological processes.

Medicine: this compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals

Mechanism of Action

The mechanism of action of DPP48-CHO-Br involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties:

- Solubility : 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous solutions .

- Lipophilicity : Log Po/w values vary across models (XLOGP3: 2.15, WLOGP: 0.78) .

- Biological Activity : High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for CNS-targeted drug development .

- Synthetic Accessibility : A synthetic accessibility score of 2.07 indicates moderate ease of synthesis, achieved via palladium-catalyzed coupling in tetrahydrofuran (THF)/water at 75°C .

Comparison with Structurally Similar Compounds

DPP48-CHO-Br belongs to a class of halogenated phenylboronic acids. Below is a comparative analysis with its closest structural analogs, as identified in computational similarity assessments (similarity scores: 0.71–0.87) .

Table 1: Comparative Properties of this compound and Analogs

Key Findings:

Structural Influence on Lipophilicity :

- This compound’s moderate log Po/w (2.15) balances solubility and membrane permeability. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid’s higher log P (3.05) reduces aqueous solubility but enhances lipid bilayer penetration .

- The position of halogens significantly impacts electronic properties. For example, meta-substitution in (3-Bromo-5-chlorophenyl)boronic acid may reduce steric hindrance compared to ortho-substitution in this compound .

Biological Implications :

- This compound’s BBB permeability contrasts with its more lipophilic analogs, which may accumulate in fatty tissues but fail to cross the BBB. This highlights the importance of balanced hydrophobicity for CNS drug candidates .

Synthetic Considerations :

- This compound’s synthesis employs a Pd(II) catalyst, while analogs may require alternative catalysts (e.g., Suzuki-Miyaura conditions) due to steric or electronic differences in substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.